molecular formula C12H13BrClNO4 B14050578 Prucalopride impurityB

Prucalopride impurityB

Cat. No.: B14050578
M. Wt: 350.59 g/mol
InChI Key: PSBRGJHRKNCTQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of prucalopride impurity B involves the hydrogenation reduction of prucalopride. The process typically includes adding prucalopride to a reaction flask with methyl alcohol, followed by the addition of 10% palladium charcoal and sodium hydroxide. The reaction is carried out under atmospheric hydrogenation for three days at temperatures ranging from 10-30°C. The resulting compound is then filtered and concentrated to obtain prucalopride impurity B .

Industrial Production Methods: Industrial production of prucalopride impurity B follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Efficient separation techniques are employed to isolate the impurity from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Prucalopride impurity B undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include palladium on carbon and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .

Scientific Research Applications

Prucalopride impurity B has several scientific research applications, including:

Comparison with Similar Compounds

    Prucalopride Impurity A: 4-amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide.

    Prucalopride Process Impurity 3: 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidyl]-7-benzofurancarboxamide succinate.

Comparison: Prucalopride impurity B is unique due to its specific structure and the conditions under which it is formed. Unlike other impurities, it is formed through hydrogenation reduction, which gives it distinct chemical properties and potential biological activities .

Properties

IUPAC Name

methyl 4-acetamido-2-(2-bromoethoxy)-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO4/c1-7(16)15-10-6-11(19-4-3-13)8(5-9(10)14)12(17)18-2/h5-6H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBRGJHRKNCTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OCCBr)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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